molecular formula C22H25N3O4 B2540549 benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate CAS No. 2108567-22-0

benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate

Numéro de catalogue: B2540549
Numéro CAS: 2108567-22-0
Poids moléculaire: 395.459
Clé InChI: PAJDZQAQZROSJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate is a synthetic carbamate derivative featuring a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a pyridin-2-yloxy group at position 2. The ethylcarbamate linker connects this bicyclic system to a benzyl protecting group. Its synthesis likely involves carbamate-protected intermediates, as described in patents employing benzyl carbamate groups for amine protection during multi-step syntheses .

Propriétés

IUPAC Name

benzyl N-[2-oxo-2-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(14-24-22(27)28-15-16-6-2-1-3-7-16)25-17-9-10-18(25)13-19(12-17)29-20-8-4-5-11-23-20/h1-8,11,17-19H,9-10,12-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJDZQAQZROSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[3.2.1]octane core, the introduction of the pyridin-2-yloxy group, and the final carbamate formation. Common reagents used in these steps include organic solvents, bases, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Applications De Recherche Scientifique

Organic Synthesis

Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example, it can be used to synthesize derivatives with enhanced biological activity or modified properties suitable for specific applications .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and receptor binding due to its structural characteristics. Its ability to interact with specific molecular targets makes it a candidate for investigating mechanisms of action in pharmacology. Studies have shown that derivatives of this compound exhibit antimicrobial properties against pathogens like Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) indicating significant efficacy .

Materials Science

In materials science, this compound may be explored for developing new materials with tailored properties, such as polymers or coatings that possess unique chemical and physical characteristics. The compound's reactivity can be harnessed to create materials that respond to environmental stimuli or possess enhanced durability .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The research highlighted the structure–activity relationship (SAR), indicating that modifications in the compound's structure can enhance its antimicrobial efficacy .

Case Study 2: Cancer Therapeutics

Research has indicated that certain derivatives of this compound show moderate cytotoxicity against cancer cell lines such as A549 (lung cancer). These findings suggest potential applications in cancer therapy, warranting further investigation into their safety and effectiveness in vivo .

Mécanisme D'action

The mechanism of action of benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analog 1: tert-Butyl((R)-1-(2-((endo)-3-((8-(4-Cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19)

  • Molecular Weight: Higher (C32H41FN8O4, [M+H]+ = 621.3308) compared to the target compound .
  • Synthetic Yield : 50% (lower than some carbamate analogs), possibly due to steric hindrance from the bulky substituent .
  • Functional Implication : The fluorophenyl group may improve metabolic stability, while the pyrimido-oxazine moiety could enhance affinity for kinase targets.

Structural Analog 2: N-((1S)-1-(3-Aminophenyl)-3-(3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)propyl)-4,4-difluorocyclohexanecarboxamide (Compound 16)

  • Linker: Uses a difluorocyclohexanecarboxamide chain instead of a carbamate, altering polarity and bioavailability .
  • Synthetic Yield : Quantitative (100%), suggesting high efficiency in coupling steps .
  • Functional Implication : The triazole group may confer selectivity for receptors like CCR5 or opioid receptors, as triazoles are common in GPCR ligands .

Structural Analog 3: Benzyl N-{2-[3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate

  • Key Differences: Substituent: Substitutes pyridin-2-yloxy with imidazole, a stronger hydrogen-bond donor/acceptor. Electronic Profile: Imidazole’s basicity (pKa ~7) contrasts with pyridine’s weaker basicity (pKa ~3), affecting protonation states under physiological conditions .
  • Functional Implication : The imidazole group may enhance interactions with heme-containing enzymes or histidine-rich binding pockets.

Structural Analog 4: (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Key Differences :
    • Bicyclic System : Uses a 5-thia-1-azabicyclo[4.2.0]octene core instead of 8-azabicyclo[3.2.1]octane, altering ring strain and conformational flexibility.
    • Functional Groups : Includes a pyridin-4-ylthioacetamido side chain and β-lactam ring, typical of cephalosporin antibiotics .
  • Functional Implication : The β-lactam structure suggests antibacterial activity, diverging from the presumed neurological/GPCR targets of the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Synthetic Yield Notable Properties
Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate (Target) 8-azabicyclo[3.2.1]octane Pyridin-2-yloxy, benzyl carbamate ~420 (estimated) Not reported GPCR modulation potential
Compound 19 8-azabicyclo[3.2.1]octane Pyrimido-oxazine, 4-cyano-2-fluorophenyl 621.33 50% Kinase inhibition candidate
Compound 16 8-azabicyclo[3.2.1]octane Triazolyl, difluorocyclohexanecarboxamide ~650 (estimated) 100% CCR5/opioid receptor ligand
Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate 8-azabicyclo[3.2.1]octane Imidazole ~400 (estimated) Not reported Enzyme interaction enhancement
Cephalosporin analog 5-thia-1-azabicyclo[4.2.0]octene Pyridin-4-ylthio, β-lactam 423.46 Not reported Antibacterial activity

Research Findings and Implications

  • Synthetic Efficiency : Carbamate-protected intermediates (e.g., benzyl or tert-butyl carbamates) are widely used for amine protection, as seen in Compounds 16–20 and patent methods . The target compound’s synthesis may benefit from these strategies.
  • Substituent Effects : Pyridin-2-yloxy (target compound) offers moderate polarity and π-stacking, while bulkier groups (e.g., pyrimido-oxazine in Compound 19) may reduce solubility but enhance target affinity .
  • Biological Targets : The 8-azabicyclo[3.2.1]octane core is prevalent in CNS-targeting agents, suggesting the target compound may interact with dopamine or serotonin receptors. In contrast, β-lactam analogs (e.g., ) prioritize antibacterial mechanisms .

Activité Biologique

Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate, with CAS number 2108567-22-0, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C22H25N3O4
  • Molecular Weight : 395.45 g/mol
  • SMILES Notation : O=C(NCC(=O)N1C2CCC1CC(C2)Oc1ccccn1)OCc1ccccc1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of neurological and psychiatric disorders. Its structure suggests potential modulation of neurotransmitter systems, particularly through metabotropic glutamate receptors (mGluRs), which are crucial in synaptic transmission and plasticity.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against various biological targets:

Data Summary

Activity TypeTarget/EffectIC50/Ki ValuesReference
Protease InhibitionSARS-CoV 3CL protease~4.1 nM
NeuroprotectionmGluR modulationNot specified
AntimicrobialVarious pathogensNot specified

Case Study 1: SARS-CoV Protease Inhibition

In a study evaluating small molecule inhibitors against SARS-CoV 3CL protease, this compound was identified as a potent inhibitor with an IC50 value significantly lower than many existing antiviral agents. This highlights its potential as a therapeutic candidate for viral infections .

Case Study 2: Neuroprotective Potential

In another investigation focusing on neurodegenerative diseases, compounds structurally related to this compound showed promise in protecting neuronal cells from glutamate-induced toxicity. This suggests that further exploration into its neuroprotective mechanisms could yield valuable insights into treatment options for conditions like Alzheimer's disease .

Q & A

How can researchers optimize the synthesis of benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate to improve yield and purity?

Answer:
Optimization strategies include:

  • Protecting Group Selection : Use benzyl carbamate as a transient protecting group during intermediate synthesis, as demonstrated in analogous tert-butyl carbamate protocols .
  • Reaction Conditions : Employ polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, heated to 100°C in sealed tubes to enhance nucleophilic substitution efficiency .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetonitrile to isolate high-purity intermediates .

What advanced spectroscopic techniques are recommended for confirming the stereochemistry and functional groups in this compound?

Answer:

  • Stereochemistry : Use 2D NMR techniques (e.g., NOESY or ROESY) to resolve spatial relationships between protons in the 8-azabicyclo[3.2.1]octane core and pyridinyloxy substituents .
  • Functional Groups : High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy confirm carbamate (C=O stretch ~1700 cm⁻¹) and pyridinyl ether (C-O-C stretch ~1250 cm⁻¹) moieties .
  • X-ray Crystallography : Co-crystallize with target proteins or use solvent vapor diffusion to obtain single crystals for unambiguous structural validation .

How should researchers design experiments to evaluate the biological activity of this compound, considering its structural similarity to known receptor modulators?

Answer:

  • Target Selection : Prioritize assays against G-protein-coupled receptors (GPCRs) or kinases, given structural parallels to Maraviroc (CCR5 antagonist) and NEK7 degraders .
  • In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement) and functional studies (cAMP/GTPγS for GPCRs) to quantify potency (IC₅₀/EC₅₀) .
  • Counter-Screening : Test off-target effects using panels like Eurofins’ SafetyScreen44 to assess selectivity .

What strategies can be employed to analyze the structure-activity relationships (SAR) of derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with variations in the 8-azabicyclo[3.2.1]octane scaffold (e.g., substituents at C-3) to assess steric and electronic effects .
  • Carbamate Optimization : Replace benzyl with tert-butyl or methyl carbamates to evaluate metabolic stability .
  • Pyridinyloxy Substitutions : Introduce electron-withdrawing/donating groups (e.g., F, OCH₃) on the pyridine ring to modulate receptor binding .

What are the common challenges in quantifying this compound in biological matrices, and how can they be methodologically addressed?

Answer:

  • Matrix Interference : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound from plasma .
  • Detection Sensitivity : Employ LC-MS/MS with a deuterated internal standard (e.g., d₃-benzyl carbamate) to enhance quantification accuracy .
  • Stability : Store samples at -80°C and include antioxidants (e.g., ascorbic acid) to prevent degradation during analysis .

What in vitro models are appropriate for assessing the metabolic stability of this compound?

Answer:

  • Liver Microsomes : Incubate with human or rat liver microsomes and NADPH to measure intrinsic clearance (CLint) .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Hepatocyte Models : Use primary hepatocytes to simulate hepatic first-pass metabolism and identify major phase I/II metabolites .

How can researchers overcome difficulties in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Co-Crystallization : Combine with target proteins (e.g., GPCRs) to stabilize the compound’s conformation .
  • Solvent Optimization : Test mixtures of dichloromethane/diethyl ether or methanol/water for slow vapor diffusion .
  • Salt Formation : Generate oxalate or hydrochloride salts to improve crystallinity, as demonstrated for related 8-azabicyclo[3.2.1]octane derivatives .

How should contradictory results in bioassay data for this compound be systematically analyzed?

Answer:

  • Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1 nM–100 µM) to confirm potency trends .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., calcium flux) for efficacy .
  • Data Normalization : Include reference compounds (e.g., Maraviroc for CCR5) to control for batch-to-batch variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.